(4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile
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Overview
Description
(4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a chloro group, a methylphenyl group, and a nitrile group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired furan derivative. The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
(4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A chlorinated phenol with antimicrobial properties.
4-Chloro-2-methylphenol: Another chlorinated phenol used in various industrial applications.
4-Chloro-3,5-dimethylphenol: A compound with similar structural features and applications.
Uniqueness
(4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile is unique due to its furan ring structure combined with the presence of a chloro group, a methylphenyl group, and a nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
139266-49-2 |
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Molecular Formula |
C13H8ClNO2 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
(2E)-2-[4-chloro-5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetonitrile |
InChI |
InChI=1S/C13H8ClNO2/c1-8-2-4-9(5-3-8)13-11(14)12(16)10(17-13)6-7-15/h2-6H,1H3/b10-6+ |
InChI Key |
DCPKZYKCEYPEFB-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)/C(=C\C#N)/O2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=CC#N)O2)Cl |
Origin of Product |
United States |
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